2-fluorophenyl 3,5-dichloro-4-methoxybenzoate
Description
2-Fluorophenyl 3,5-dichloro-4-methoxybenzoate is a synthetic aromatic ester characterized by a benzoate core substituted with chlorine atoms at positions 3 and 5, a methoxy group at position 4, and a 2-fluorophenyl ester moiety. This compound is of interest in pharmaceutical and agrochemical research due to its unique combination of electron-withdrawing (Cl, F) and electron-donating (methoxy) substituents, which influence its reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
(2-fluorophenyl) 3,5-dichloro-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO3/c1-19-13-9(15)6-8(7-10(13)16)14(18)20-12-5-3-2-4-11(12)17/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBDNGRCAWGMCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)OC2=CC=CC=C2F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorophenyl 3,5-dichloro-4-methoxybenzoate typically involves the esterification of 3,5-dichloro-4-methoxybenzoic acid with 2-fluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Fluorophenyl 3,5-dichloro-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.
Oxidation and Reduction: While the compound itself is relatively stable, its derivatives can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzoates .
Scientific Research Applications
2-Fluorophenyl 3,5-dichloro-4-methoxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-fluorophenyl 3,5-dichloro-4-methoxybenzoate involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (fluorine and chlorine) enhances its reactivity, allowing it to interact with various biological molecules. These interactions can lead to the inhibition of specific enzymes or receptors, contributing to its biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness arises from its substitution pattern. Below is a comparison with key analogues:
Table 1: Comparison of Structural Analogues
Physicochemical and Crystallographic Properties
Dihedral Angles : The 2-fluorophenyl group in the title compound likely results in a dihedral angle between the benzoate and aryl rings distinct from analogues. For example:
Lipophilicity : The 2-fluorophenyl ester enhances lipophilicity compared to methyl or ethyl esters, improving membrane permeability .
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